5-Chloro-1-propyl-1H-pyrazole
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Overview
Description
5-Chloro-1-propyl-1H-pyrazole: is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms and a chlorine atom at the 5-position This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Regioselective Synthesis: One method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux with thionyl chloride yields 5-chloro-1-(2-chloroethyl)-1H-pyrazoles.
Cyclocondensation: Another approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, producing regioisomeric pyrazoles.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-1-propyl-1H-pyrazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-1-propyl-1H-pyrazole or 5-thio-1-propyl-1H-pyrazole.
Oxidation Products: Pyrazole N-oxides with varying substituents.
Scientific Research Applications
Chemistry: 5-Chloro-1-propyl-1H-pyrazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties contribute to the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Chloro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and propyl groups enhance its binding affinity and selectivity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 5-Chloro-1-vinyl-1H-pyrazole
- 3-Alkenyl-5-chloro-1H-pyrazoles
- 5-Chloro-3-propyl-1-vinyl-1H-pyrazole
Uniqueness: 5-Chloro-1-propyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the propyl group at the 1-position and the chlorine at the 5-position differentiates it from other pyrazole derivatives, offering distinct advantages in synthetic applications and biological interactions .
Properties
IUPAC Name |
5-chloro-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLQBNVRRIQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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